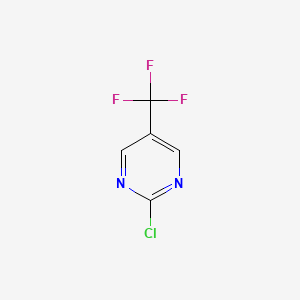

2-Chloro-5-(trifluoromethyl)pyrimidine

Description

2-Chloro-5-(trifluoromethyl)pyrimidine (C₅H₂ClF₃N₂) is a heterocyclic aromatic compound featuring a pyrimidine core substituted with chlorine at position 2 and a trifluoromethyl (-CF₃) group at position 5. This compound is a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors like Rociletinib, where its electron-withdrawing substituents enhance metabolic stability and binding affinity . Its reactivity at the chlorine-substituted position enables nucleophilic substitution reactions, making it versatile in medicinal chemistry .

Propriétés

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCYTQLXAIDJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80536599 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69034-12-4 | |

| Record name | 2-Chloro-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Chloro-5-(trifluoromethyl)pyrimidine can be synthesized through various methods. One common method involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride . Another method involves the reaction of β-picoline with chlorine and hydrogen fluoride in a fluidized-bed reactor, yielding 2-chloro-5-(trifluoromethyl)pyridine and 3-trifluoromethylpyridine .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of a CrO-Al catalyst at a temperature of 300°C and a space velocity of 288 h^-1 . This method ensures a high yield and efficiency in the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic substitution under controlled conditions. Key findings include:

Reagents/Conditions

-

Amines : Primary/secondary amines replace chlorine at 80–120°C in DMF/DMSO .

-

Alcohols : Requires NaH or K₂CO₃ as base; methanol/ethanol yield 60–75% substitution products .

-

Thiols : Reactivity enhanced with CuI catalysis (e.g., 85% yield with ethanethiol at 60°C) .

Mechanistic Insight

The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing effects of the trifluoromethyl group. Steric hindrance at position 5 minimally affects substitution rates .

Cross-Coupling Reactions

The compound participates in metal-catalyzed couplings for C–C bond formation:

Optimization Notes

-

Solvent : Toluene/water mixtures reduce side reactions.

Radical-Mediated Chlorination

Vapor-phase chlorination at elevated temperatures introduces additional chlorine substituents:

Experimental Conditions

Product Distribution

| Cl₂ (moles) | Temp (°C) | Major Product | Yield (%) | Byproducts |

|---|---|---|---|---|

| 1.1 | 425 | 2,6-Dichloro derivative | 64 | <5% trichloro compounds |

| 3.5 | 400 | 2,5-Dichloro derivative | 58 | 12% 2,3,5-trichloro |

| 6.0 | 350 | 2,3,5-Trichloro derivative | 71 | Trace fluorinated impurities |

UV irradiation (110°C) shifts selectivity toward 2-chloro-5-(trifluoromethyl)pyrimidine with 62% yield .

Fluorination and Trifluoromethylation

The trifluoromethyl group enables further fluorination under radical conditions:

Key Process

Side Reactions

Cyclocondensation Reactions

Used to synthesize fused heterocycles for agrochemicals:

Building Blocks

-

Ethyl trifluoroacetate

-

Trifluoroacetyl chloride

Example Reaction

textThis compound + Ethyl 4,4,4-trifluoro-3-oxobutanoate → Pyrido[2,3-d]pyrimidin-4-one (68% yield)[5]

Stability and Side Reactions

Thermal Degradation

Hydrolytic Sensitivity

-

pH-dependent hydrolysis:

-

pH 7: t₁/₂ = 120 hrs

-

pH 10: t₁/₂ = 15 hrs

-

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Chloro-5-(trifluoromethyl)pyrimidine serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting viral infections and cancer. Its derivatives have shown promising bioactivities:

- Antiviral Compounds: The compound is utilized in the synthesis of antiviral drugs, contributing to the development of therapies for diseases such as hepatitis and HIV .

- Anticancer Agents: Research indicates that derivatives of this compound exhibit anticancer properties against various cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells .

Agrochemical Applications

In the agrochemical sector, this compound is recognized for its herbicidal activity. It acts as an intermediate in the production of herbicides that effectively control a range of weeds. The following points summarize its use in this domain:

- Herbicidal Activity: Compounds derived from this compound have been developed to target specific weed species without harming crops .

- Environmental Impact: These herbicides are designed to minimize environmental impact while maximizing efficacy against resistant weed populations.

Biological Activities

The biological activities of this compound and its derivatives are noteworthy:

- Antibacterial Activity: Certain derivatives have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing potential for treating resistant bacterial infections .

- Antifungal Properties: Recent studies highlight antifungal activities against various pathogens, indicating a broad spectrum of biological effects .

Table 1: Synthesis Conditions for this compound

| Condition | Value |

|---|---|

| Temperature | 300°C - 450°C |

| Chlorine Mole Ratio | ≥ 1 mole per mole of substrate |

| Solvent | Carbon tetrachloride |

| Yield | Up to 62% |

Table 2: Biological Activities of Derivatives

| Compound Type | Activity | Target Organism |

|---|---|---|

| Antiviral | Effective against hepatitis | Hepatitis virus |

| Anticancer | Inhibitory effects | PC3, K562, HeLa, A549 |

| Antibacterial | Effective against MRSA | Staphylococcus aureus |

| Antifungal | High inhibition rates | B. cinerea, S. sclerotiorum |

Case Studies

- Antiviral Development : A study focused on synthesizing antiviral agents derived from this compound demonstrated significant efficacy in inhibiting viral replication in vitro.

- Herbicidal Efficacy : Field trials showed that herbicides synthesized from this compound effectively controlled resistant weed species while maintaining crop health.

- Cancer Therapeutics : Research on novel trifluoromethyl pyrimidine derivatives revealed promising anticancer activities with improved selectivity and reduced toxicity compared to traditional chemotherapeutics.

Mécanisme D'action

The mechanism of action of 2-chloro-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects

The table below highlights key structural and electronic differences between 2-Chloro-5-(trifluoromethyl)pyrimidine and its analogs:

Key Observations:

- Pyridine vs.

- Substituent Effects: The chlorine atom at position 2 in the target compound facilitates nucleophilic substitution, while analogs with amino or ether groups (e.g., 2-(trifluoromethyl)pyrimidin-5-amine) exhibit altered reactivity and solubility .

- Steric and Electronic Modifications : Bulky substituents (e.g., aryl groups in C₁₇H₁₀ClF₃N₂O) reduce electrophilicity at C2, impacting reaction kinetics .

Activité Biologique

2-Chloro-5-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential applications in agriculture as a herbicide and in pharmaceuticals as a precursor for various bioactive molecules. This article explores the biological activity of this compound, synthesizing data from multiple studies and presenting relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C6H3ClF3N. Its structure includes a pyrimidine ring substituted with a chlorine atom at position 2 and a trifluoromethyl group at position 5, which significantly influences its reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated various derivatives of trifluoromethylpyridine, revealing that compounds similar to this compound showed effective antibacterial activity against pathogens such as Xanthomonas oryzae (Xoo) and Ralstonia solanacearum. The EC50 values for these compounds ranged from 40 to 83 mg L, demonstrating efficacy comparable to established commercial fungicides like thiodiazole copper .

| Compound | EC50 (mg L) | Activity Against Xoo | Activity Against R. solanacearum |

|---|---|---|---|

| F10 | 83 | Yes | No |

| E1 | 40 | Yes | Yes |

| E3 | 75 | Yes | Yes |

Herbicidal Activity

This compound serves as an intermediate in the synthesis of herbicides. Its derivatives have been shown to inhibit specific enzymes involved in plant growth, making it an effective herbicide candidate. The compound's ability to disrupt metabolic pathways in plants underlines its potential utility in agricultural applications .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including those related to this compound. Compounds derived from similar structures have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. For instance, certain derivatives exhibited IC50 values around 0.04 μmol, indicating strong anti-inflammatory effects .

Synthesis and Evaluation

A detailed synthesis process for this compound involves chlorination of 3-trifluoromethylpyridine under reflux conditions with chlorine gas, yielding high purity products confirmed by NMR analysis . This synthetic route not only provides insights into the compound's preparation but also emphasizes its role as a precursor for further chemical modifications aimed at enhancing biological activity.

In Vivo Studies

In vivo studies using animal models have demonstrated the efficacy of derivatives of this compound in reducing inflammation and tumor growth. For example, certain derivatives were tested against cancer cell lines, showing significant suppression of tumor growth and promising results in kinase inhibition assays, which are crucial for cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-5-(trifluoromethyl)pyrimidine in academic research?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, chlorine substitution at the pyrimidine ring can be achieved using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce trifluoromethyl groups. Alternative routes involve halogenation of precursor pyrimidines under controlled conditions (e.g., using POCl₃ or PCl₅). Thiosemicarbazone-based metal complexes have also been employed to stabilize intermediates during synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- Vibrational Spectroscopy (FTIR/Raman) : To identify functional groups (e.g., C-Cl, CF₃) and validate molecular structure .

- LCMS/HPLC : For purity assessment (retention time: ~0.95 minutes under SMD-TFA05 conditions) and mass confirmation ([M+H]⁺ = 197) .

- X-ray Crystallography : For resolving crystal structures using SHELX programs, which are robust for small-molecule refinement .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. Store at -20°C for long-term stability. Toxicological data indicate cumulative exposure risks, requiring strict waste segregation and disposal protocols .

Q. How to confirm the compound's purity and identity post-synthesis?

- Methodological Answer : Combine:

- Elemental Analysis : To verify stoichiometry (e.g., C: 30.3%, Cl: 17.9%, F: 28.7%) .

- HPLC : Compare retention times with reference standards .

- Multinuclear NMR (¹H, ¹³C, ¹⁹F) : To confirm substituent positions and electronic environments .

Advanced Research Questions

Q. How to resolve contradictions between experimental and computational spectroscopic data?

- Methodological Answer : Discrepancies in vibrational wavenumbers (e.g., C-Cl stretching) can arise from solvent effects or crystal packing. Validate computational models (e.g., DFT) using high-resolution crystallographic data. Adjust basis sets to account for fluorine’s electronegativity and steric effects .

Q. What strategies optimize substitution reactions at the chlorine position?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalysis : Employ Pd(0) catalysts for cross-coupling or Cu(I) for Ullmann-type reactions.

- Temperature Control : Reactions at 80–100°C minimize side products like dehalogenated byproducts .

Q. How to design experiments to study the compound’s reactivity under varying conditions?

- Methodological Answer : Use a factorial design of experiments (DoE) to test variables:

- pH : Impacts nucleophilic substitution rates.

- Catalyst Loading : Optimize Pd or Ni concentrations for coupling efficiency.

- Substrate Ratios : Excess amines (for substitution) improve yield but require post-reaction purification .

Q. What are common side reactions in its use as a building block, and how to mitigate them?

- Methodological Answer :

- Hydrolysis of CF₃ Group : Avoid aqueous conditions at high temperatures.

- Ring Oxidation : Use inert atmospheres (N₂/Ar) during reactions.

- Byproduct Formation : Monitor via TLC/HPLC and employ column chromatography for purification .

Q. How to model the compound’s electronic structure for reactivity prediction?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.